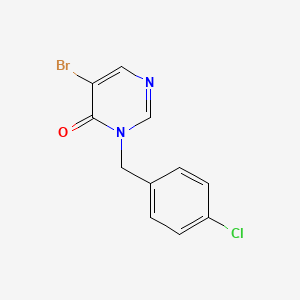
3-(4-chlorobenzyl)-5-bromopyrimidin-4(3H)-one
货号 B8704637
分子量: 299.55 g/mol
InChI 键: DRAZIAHJTNHMCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07723330B2
Procedure details


Sodium hydride (0.343 g, 8.57 mmol) was added to a solution of 5-bromopyrimidin-4(3H)-one (1.5 g, 8.57 mmol) in THF (10 mL) and DMF (6 mL) and the reaction mixture was stirred for 10 minutes. 4-Chlorobenzyl bromide (1.76 g, 8.57 mmol) was added and the reaction mixture was stirred for an additional 1 hour. The reaction was quenched by pouring the reaction mixture into ice and diluting with ethyl acetate. The organic layer washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (Biotage 40S) to afford the title compound as white solid (0.388 g, 15.1%). LRMS (APCI pos) m/e 300.9 (M+1). 1H NMR (400 MHz, CDCl3) δ 8.20 (s, 1H), 8.10 (s, 1H), 7.29-7.37 (m, 4H), 5.15 (s, 2H).





Name
Yield
15.1%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:5](=[O:10])[NH:6][CH:7]=[N:8][CH:9]=1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1>C1COCC1.CN(C=O)C>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:6]2[C:5](=[O:10])[C:4]([Br:3])=[CH:9][N:8]=[CH:7]2)=[CH:14][CH:13]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.343 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NC=NC1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.76 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for an additional 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring the reaction mixture into ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluting with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (Biotage 40S)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CN2C=NC=C(C2=O)Br)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.388 g | |
| YIELD: PERCENTYIELD | 15.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 15.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
